molecular formula C5H14N2O3S B14603433 Ethanesulfonic acid, 2-[(3-aminopropyl)amino]- CAS No. 58210-12-1

Ethanesulfonic acid, 2-[(3-aminopropyl)amino]-

Cat. No.: B14603433
CAS No.: 58210-12-1
M. Wt: 182.24 g/mol
InChI Key: FNVNVQAFYMEIES-UHFFFAOYSA-N
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Description

Ethanesulfonic acid, 2-[(3-aminopropyl)amino]- is an organic compound with the molecular formula C5H14N2O3S. It is characterized by the presence of both primary and secondary amine groups, as well as a sulfonic acid group. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanesulfonic acid, 2-[(3-aminopropyl)amino]- typically involves the reaction of 3-aminopropylamine with ethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{H}_2\text{N}(\text{CH}_2)_3\text{NH}_2 + \text{HO}_3\text{S}(\text{CH}_2)_2\text{OH} \rightarrow \text{H}_2\text{N}(\text{CH}_2)_3\text{NH}(\text{CH}_2)_2\text{SO}_3\text{H} ]

Industrial Production Methods

In industrial settings, the production of ethanesulfonic acid, 2-[(3-aminopropyl)amino]- involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonic acid, 2-[(3-aminopropyl)amino]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

    Substitution: The amine groups can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonate derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

Ethanesulfonic acid, 2-[(3-aminopropyl)amino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethanesulfonic acid, 2-[(3-aminopropyl)amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-morpholino)ethanesulfonic acid
  • N-(2-Hydroxyethyl)piperazine-N’-ethanesulfonic acid

Uniqueness

Ethanesulfonic acid, 2-[(3-aminopropyl)amino]- is unique due to its specific combination of amine and sulfonic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

58210-12-1

Molecular Formula

C5H14N2O3S

Molecular Weight

182.24 g/mol

IUPAC Name

2-(3-aminopropylamino)ethanesulfonic acid

InChI

InChI=1S/C5H14N2O3S/c6-2-1-3-7-4-5-11(8,9)10/h7H,1-6H2,(H,8,9,10)

InChI Key

FNVNVQAFYMEIES-UHFFFAOYSA-N

Canonical SMILES

C(CN)CNCCS(=O)(=O)O

Origin of Product

United States

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